WP1066

Descripción general

Descripción

WP-1066 es un nuevo inhibidor de molécula pequeña que se dirige a las vías de la Janus cinasa 2 (JAK2) y el transductor de señales y activador de la transcripción 3 (STAT3). Ha demostrado un potencial significativo en la inhibición del crecimiento tumoral y la inducción de apoptosis en varias líneas celulares de cáncer. WP-1066 ha sido ampliamente estudiado por su actividad antitumoral y su capacidad para modular las respuestas inmunitarias .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: WP-1066 se sintetiza a través de un proceso de múltiples pasos que involucra los siguientes pasos clave:

Bromación: El material de partida, 2-bromopiridina, se somete a bromación para formar 6-bromo-2-piridina.

Formación de nitrilo: El compuesto bromado se hace reaccionar con un agente cianurante para introducir el grupo nitrilo, formando 6-bromo-2-cianopiridina.

Métodos de producción industrial: La producción industrial de WP-1066 implica la ampliación de la ruta sintética descrita anteriormente. El proceso se optimiza para el rendimiento y la pureza, con un control cuidadoso de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para garantizar una alta pureza y consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones: WP-1066 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: WP-1066 se puede oxidar bajo condiciones específicas para formar varios productos de oxidación.

Reducción: Se pueden realizar reacciones de reducción en WP-1066 para modificar sus grupos funcionales.

Sustitución: WP-1066 puede sufrir reacciones de sustitución, particularmente en las posiciones de bromo y nitrilo.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean típicamente.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.

Principales productos:

Productos de oxidación: Diversos derivados oxidados de WP-1066.

Productos de reducción: Formas reducidas de WP-1066 con grupos funcionales modificados.

Productos de sustitución: Derivados sustituidos con diferentes grupos funcionales en las posiciones de bromo o nitrilo.

Aplicaciones Científicas De Investigación

WP-1066 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

WP-1066 ejerce sus efectos inhibiendo las vías JAK2 y STAT3. El compuesto se une a JAK2, evitando su fosforilación y la posterior activación de STAT3. Esta inhibición conduce a la regulación negativa de los genes diana de STAT3 implicados en la proliferación celular, la supervivencia y la evasión inmunitaria. Además, WP-1066 induce la apoptosis en las células cancerosas activando las vías de la caspasa y promoviendo el arresto del ciclo celular .

Comparación Con Compuestos Similares

WP-1066 se compara con otros inhibidores de JAK2 y STAT3, como AG490 y ruxolitinib. Si bien AG490 es un inhibidor de generación anterior con actividad in vivo limitada, WP-1066 ha demostrado una potencia y eficacia superiores en estudios preclínicos. Ruxolitinib, un inhibidor de JAK1/2 aprobado clínicamente, tiene un perfil de diana más amplio en comparación con WP-1066, que es más selectivo para JAK2 y STAT3 .

Compuestos similares:

AG490: Un inhibidor de JAK2 de generación anterior con actividad in vivo limitada.

Ruxolitinib: Un inhibidor de JAK1/2 aprobado clínicamente con un perfil de diana más amplio.

Tofacitinib: Otro inhibidor de JAK con actividad contra varios miembros de la familia JAK

WP-1066 destaca por su selectividad para JAK2 y STAT3, lo que lo convierte en un candidato prometedor para la terapia oncológica dirigida.

Actividad Biológica

WP1066 is a novel small molecule inhibitor primarily targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Its biological activity has been extensively studied in various cancer models, revealing its potential as a therapeutic agent across multiple malignancies. This article synthesizes findings from diverse studies, illustrating the compound's mechanisms of action, efficacy, and potential clinical applications.

This compound exerts its biological effects primarily through the inhibition of the STAT3 pathway, which is frequently activated in various cancers. The compound disrupts STAT3 phosphorylation, leading to decreased expression of anti-apoptotic proteins and promotion of apoptosis in tumor cells.

- Inhibition of Cell Proliferation : this compound has been shown to significantly reduce cell viability in several cancer cell lines, including gliomas and bladder cancer cells. For instance, in bladder cancer models, this compound treatment resulted in a marked decrease in cell proliferation and invasiveness by inhibiting matrix metalloproteinases (MMP-2 and MMP-9) activity .

- Induction of Apoptosis : this compound promotes apoptosis by downregulating proteins such as Bcl-2 and Mcl-1 while upregulating pro-apoptotic factors like Bax. In glioma cells, this compound treatment has led to increased apoptotic cell death, demonstrating a dose-dependent response .

- Modulation of Immune Response : Beyond its direct anti-tumor effects, this compound also enhances immune responses. It stimulates the production of pro-inflammatory cytokines and upregulates costimulatory molecules on immune cells, which may improve T-cell activation against tumors .

Efficacy in Preclinical Models

Numerous studies have evaluated the efficacy of this compound in preclinical models, demonstrating its potential across various cancers:

- Glioblastoma : In murine models of glioblastoma, this compound significantly inhibited tumor growth and improved survival rates compared to control groups .

- Bladder Cancer : this compound effectively suppressed the growth of bladder cancer cells and reduced their invasive potential through MMP inhibition .

- Renal Cell Carcinoma (RCC) : Research indicates that this compound can inhibit RCC cell proliferation and induce apoptosis while also reducing angiogenesis by decreasing VEGF secretion .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Phase I Clinical Trial : A first-in-human trial assessed the safety and pharmacokinetics of this compound in patients with recurrent malignant gliomas. Results indicated promising tolerability and preliminary evidence of anti-tumor activity .

- Macrophage Modulation : this compound was identified as an effective inhibitor of macrophage cell death induced by inflammasome agonists. This suggests that this compound may play a role in modulating immune responses beyond its effects on tumor cells .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Glioblastoma | Inhibition of STAT3; induction of apoptosis | Increased apoptosis; improved survival in mice |

| Bladder Cancer | Inhibition of MMPs; reduced invasiveness | Decreased cell viability; suppressed invasion |

| Renal Cell Carcinoma | Inhibition of angiogenesis; induction of apoptosis | Reduced tumor growth; decreased VEGF secretion |

| Macrophage Modulation | Inhibition of cell death | Suppressed IL-1β release; improved macrophage viability |

Propiedades

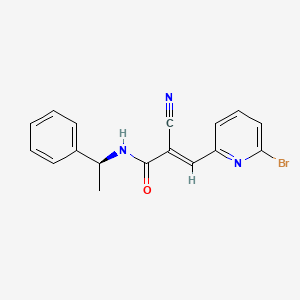

IUPAC Name |

(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O/c1-12(13-6-3-2-4-7-13)20-17(22)14(11-19)10-15-8-5-9-16(18)21-15/h2-10,12H,1H3,(H,20,22)/b14-10+/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUAJMPDXIRPKO-LQELWAHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235007 | |

| Record name | WP 1066 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857064-38-1 | |

| Record name | WP 1066 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857064381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WP 1066 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | WP 1066 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WP1066 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WP-1066 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63V8AIE65T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.